molecular formula C18H28O3 B1664530 12-Oxo-phytodienoic acid CAS No. 85551-10-6

12-Oxo-phytodienoic acid

Cat. No. B1664530
CAS RN: 85551-10-6
M. Wt: 292.4 g/mol
InChI Key: PMTMAFAPLCGXGK-JMTMCXQRSA-N
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Description

12-Oxo-phytodienoic acid (12-OPDA) is a plant lipid-derived anti-inflammatory compound . It is a primary precursor of (-)-jasmonic acid (JA), able to trigger autonomous signaling pathways that regulate a unique subset of jasmonate-responsive genes, activating and fine-tuning defense responses, as well as growth processes in plants .


Synthesis Analysis

The functions of 12-oxo-phytodienoic acid reductase 1 (OsOPR1) were predicted through bioinformatics analysis . The expression levels of OsOPR1 under Cd stress were analyzed by using qRT-PCR .


Molecular Structure Analysis

Sequence analysis revealed that Nicotiana tabacum 12-oxophytodienoate reductase 1 (OPR1) and OPR2 encoded polypeptides of 375 and 349 amino acids with molecular masses of 41.67 and 39.04 kilodaltons (kDa), respectively .


Chemical Reactions Analysis

All five OsOPR fusion proteins exhibit distinct substrate specificity . Different catalytic activity was observed using racemic OPDA and trans-2-hexen-1-al as substrates .


Physical And Chemical Properties Analysis

12-Oxo Phytodienoic Acid has a molecular formula of CHO, an average mass of 292.413 Da, and a monoisotopic mass of 292.203857 Da .

Scientific Research Applications

Role in Plant Growth and Defense Responses

12-oxo-Phytodienoic acid (OPDA) is a crucial precursor of jasmonic acid, playing a significant role in autonomous signaling pathways that regulate a subset of jasmonate-responsive genes. It actively participates in modulating plant defense responses and growth processes. Recent studies have highlighted its involvement in the regulatory loop of photosynthesis, cellular redox homeostasis, and transcriptional regulatory networks. This connection is vital for understanding the trade-offs between growth and defense responses in plants and has implications for genetic engineering and molecular breeding to enhance plant survival capacities (Liu & Park, 2021).

Enhancement of Wheat Resistance to Pests under Stress

OPDA has been identified as playing a unique role in plant defenses against various stresses. A study demonstrated that wheat cultivars treated with OPDA exhibited enhanced resistance to Hessian fly infestation, especially under heat stress. This suggests that a high abundance of endogenous OPDA is crucial for wheat to resist pest infestation in stressful environments (Cheng, Chen, & Zhu, 2018).

Insights from Basal Land Plants

Investigating the functions of OPDA in basal land plants, like liverworts, offers insights into its broader biological roles. For instance, in the liverwort Marchantia polymorpha, OPDA has been shown to be involved in the response to environmental stresses and exhibited growth inhibitory activity. This study suggests OPDA's signaling role in regulating growth and response to wounding in basal land plants (Yamamoto et al., 2015).

Role in Maize Defense Against Insect Pests

In maize, OPDA has been demonstrated to play a significant role in enhancing resistance to insect pests. It was found to prolong aphid salivation, which is crucial in suppressing plant defense responses. This indicates OPDA's involvement in mediating plant-insect interactions (Grover, Varsani, Kolomiets, & Louis, 2020).

Jasmonate Signaling in Antarctic Moss

A study on Antarctic moss Pohlia nutans treated with OPDA using multi-omics techniques revealed thatjasmonate and abscisic acid signaling, lipid and fatty acid biosynthesis, and flavonoid biosynthesis pathways are dominant in the molecular responses to OPDA. This research provides insights into the molecular evolution of jasmonate signaling and adaptation mechanisms of Antarctic moss to terrestrial habitats (Liu et al., 2022).

Visualization of OPDA in Plant Tissues

Desorption electrospray ionisation-imaging mass spectrometry (DESI-IMS) has been used to visualize OPDA in immature Phaseolus vulgaris L. seeds. This technique enables the study of the distribution of OPDA and its role in seed development, dormancy, and germination (Enomoto et al., 2017).

OPDA in Plant Hormonal Responses and Stress Adaptation

OPDA, as a precursor of jasmonic acid, is involved in various stress responses and development in plants. Its formation and metabolic conversion occur in different cellular organelles, leading to diverse biologically active compounds. The study of OPDA in different plant species helps understand the conserved biosynthesis and signaling pathways of jasmonates across plant evolution (Wasternack & Strnad, 2018).

OPDA's Role in Tomato Plant Defense

In tomato plants, silencing of the OPR3 gene, which is involved in OPDA synthesis, showed increased susceptibility to the pathogen Botrytis cinerea. This suggests that OPDA plays a crucial role in plant defense mechanisms and is essential for proper callose deposition during defense responses (Scalschi et al., 2015).

Safety And Hazards

The accumulation of cadmium (Cd) in plants may compromise the growth and development of plants, thereby endangering human health through the food chain .

Future Directions

Uncovering the modes of actions associated with oxylipins will not only assist the development of agricultural strategies in advancing disease resistance and stress adaptation, as well as yield and biomass increases in plants, but also assist the improvement of drug development through facilitating the rational design of more potent and safe anticancer (and anti-inflammation) drugs .

properties

IUPAC Name

8-[(1S,5S)-4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTMAFAPLCGXGK-JMTMCXQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@H]1[C@H](C=CC1=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6043705
Record name 12-Oxo-phytodienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Oxo-phytodienoic acid

CAS RN

85551-10-6
Record name 12-Oxo-phytodienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-oxo-PDA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,430
Citations
S Parchmann, H Gundlach, MJ Mueller - Plant Physiology, 1997 - academic.oup.com
… Despite the recent finding that its precursor, 12-oxo-phytodienoic acid (PDA), is a more powerful inducer of gene activation, interest has focused so far almost exclusively on JA. A …
Number of citations: 179 academic.oup.com
A Dave, IA Graham - Frontiers in plant science, 2012 - frontiersin.org
… They include the phytohormone jasmonic acid (JA) and related jasmonate metabolites cis-(+)-12-oxo-phytodienoic acid (cis-OPDA), methyl jasmonate, and jasmonoyl-L-isoleucine (JA-…
Number of citations: 197 www.frontiersin.org
BA Vick, DC Zimmerman - Plant physiology, 1986 - academic.oup.com
… of 190 micromolar for its substrate, 12oxo-phytodienoic acid. … The third enzyme, 12-oxo-phytodienoic acid reductase, has … in vivo from 12-oxo-phytodienoic acid in various plant tissues (…
Number of citations: 120 academic.oup.com
N Taki, Y Sasaki-Sekimoto, T Obayashi… - Plant …, 2005 - academic.oup.com
… Recent reports suggest that a cyclopentenone precursor of JA, 12-oxo-phytodienoic acid (OPDA), can also induce gene expression. However, little is known about the physiological …
Number of citations: 551 academic.oup.com
J Zhang, C Simmons, N Yalpani, V Crane… - Plant molecular …, 2005 - Springer
… The 12-oxo-phytodienoic acid reductases (OPRs) are enzymes that catalyze the reduction of double bonds adjacent to an oxo group in a,b-unsaturated aldehydes or ketones. Some of …
Number of citations: 106 link.springer.com
C Böttcher, S Pollmann - The FEBS Journal, 2009 - Wiley Online Library
… In this context, jasmonic acid, its biosynthetic precursor, 12‐oxo‐phytodienoic acid (OPDA), and also reactive electrophilic species such as phytoprostanes play pivotal roles. Although …
Number of citations: 125 febs.onlinelibrary.wiley.com
A Dave, ML Hernández, Z He, VME Andriotis… - The Plant …, 2011 - academic.oup.com
… Oxylipin analysis on cts, acyl CoA oxidase1 acyl CoA oxidase2 (acx1 acx2), and keto acyl thiolase2 dry seeds revealed that they contain elevated levels of 12-oxo-phytodienoic acid (…
Number of citations: 254 academic.oup.com
W Liu, SW Park - Frontiers in Plant Science, 2021 - frontiersin.org
12-oxo-Phytodienoic acid (OPDA) is a primary precursor of (-)-jasmonic acid (JA), able to trigger autonomous signaling pathways that regulate a unique subset of jasmonate-responsive …
Number of citations: 21 www.frontiersin.org
S Goetz, A Hellwege, I Stenzel, C Kutter… - Plant …, 2012 - academic.oup.com
… seed coat and the embryo, whereas 12-oxo-phytodienoic acid (OPDA) was the dominant … jasmonic acid (JA), its precursor 12-oxo-phytodienoic acid (OPDA), and its metabolites like …
Number of citations: 104 academic.oup.com
Y Ito, K Sasaki, T Ogihara, N Kitaoka… - Bioorganic & Medicinal …, 2021 - Elsevier
… 12-oxo-Phytodienoic acid (OPDA) is one of the biosynthetic intermediates in this pathway. The reported stereo selective total synthesis of cis-(+)-OPDA is not very efficient due to the …
Number of citations: 1 www.sciencedirect.com

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